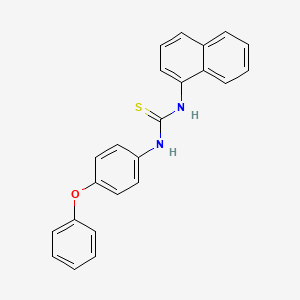

N-1-naphthyl-N'-(4-phenoxyphenyl)thiourea

Overview

Description

Thioureas are a class of organic compounds that have gained considerable attention due to their versatile chemical properties and applications in various fields of chemistry. The synthesis and study of thiourea derivatives, such as those involving naphthyl and phenoxyphenyl groups, are of particular interest due to their potential applications in material science, catalysis, and molecular recognition.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas were synthesized and fully characterized, showcasing the importance of intramolecular hydrogen bonding in the structure of these compounds (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, revealing intricate details such as planar acylthiourea groups and specific conformational arrangements. For example, the study by Singh et al. (2012) detailed the molecular structure of a thiourea compound, highlighting the dihedral angles between the thiourea core and attached rings, demonstrating the compound's planarity and intramolecular hydrogen bonding capabilities (Singh et al., 2012).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, reflecting their reactivity and potential as building blocks in synthetic chemistry. The formation of thiourea derivatives from the reaction of naphthyl isothiocyanate with diamines and their subsequent reactions with metal ions have been explored, indicating their utility in constructing complex molecular structures and potential in metal ion sensing (Ngah et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as thermal behavior and spectroscopic characteristics, are crucial for understanding their stability and behavior under different conditions. Studies have shown that thiourea compounds exhibit significant thermal stability and display characteristic infrared and Raman spectroscopy profiles, aiding in their identification and analysis (Saeed et al., 2015).

Scientific Research Applications

Microwave Irradiation in Synthesis

Thiourea derivatives have been synthesized using microwave irradiation techniques, demonstrating an efficient and rapid method for the preparation of these compounds. This approach not only improves the yield but also reduces the reaction time significantly, showcasing the potential of microwave-assisted synthesis in the development of thiourea derivatives (Hafizi Ahyak et al., 2016).

Interaction with Serum Albumin

Studies on the interactions between thiourea derivatives and serum albumin have provided insights into the binding mechanisms and the influence of these compounds on biological molecules. This research is crucial for understanding the potential biological applications and toxicity of thiourea derivatives (F. Cui et al., 2006).

Green Synthesis Approaches

The green synthesis of thiourea derivatives highlights the shift towards more sustainable and environmentally friendly chemical processes. This approach utilizes solar energy and water as a solvent, presenting a less hazardous and more energy-efficient method for producing thiourea compounds (Priyanka P. Kumavat et al., 2013).

Organocatalysis

Thiourea derivatives have been employed as catalysts in enantioselective syntheses, such as the synthesis of α-hydroxyketones. This application demonstrates the versatility of thiourea compounds in catalyzing chemical reactions, providing pathways to chiral molecules with high yields and excellent enantioselectivities (C. Vila et al., 2016).

Sensing Applications

The development of thiourea-based sensors for detecting various ions and molecules showcases the potential of these compounds in analytical and diagnostic applications. For instance, thiourea derivatives have been used for the speciation determination of chromium ions, demonstrating their utility in environmental monitoring and analysis (K. Kiran et al., 2008).

Material Science

In material science, thiourea derivatives have been explored for their optical properties and potential applications in electronics and photonics. The tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s by molecular control using thiourea derivatives indicates the role these compounds can play in the development of advanced materials (Yuning Li et al., 2002).

properties

IUPAC Name |

1-naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c27-23(25-22-12-6-8-17-7-4-5-11-21(17)22)24-18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUVTRFLZFXZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)

![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)